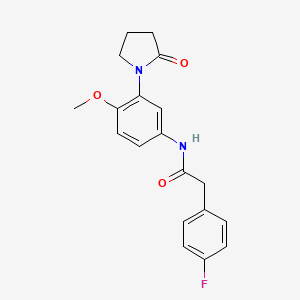

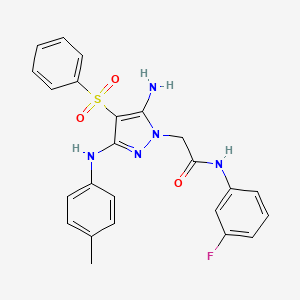

![molecular formula C15H13N5O2 B2975661 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide CAS No. 2034416-54-9](/img/structure/B2975661.png)

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide” is a complex organic compound that contains a 1,2,3-triazine ring, which is a six-membered heterocyclic ring with three nitrogen atoms . It is related to the class of compounds known as oxazines, which have been extensively used in various fields due to their broad applicability .

Synthesis Analysis

The synthesis of such compounds often involves the use of catalysts. For instance, gold(I)-catalyzed cycloisomerization has been applied to the synthesis of substituted 4H-benzo[d][1,3]-oxazines starting from N-(2-alkynyl)aryl benzamides . The chemoselective oxygen cyclization via the 6-exo-dig pathway yielded the observed heterocycles in modest to good chemical yields under very mild reaction conditions .Molecular Structure Analysis

The molecular structure of “N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide” is characterized by a 1,2,3-triazine ring and a picolinamide group . The 1,2,3-triazine ring is a six-membered heterocyclic ring with three nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving “N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide” can be influenced by various factors. For instance, the introduction of explosophoric groups such as –NO2, –NHNO2, –ONO2, –N3, and –NH2 can modify the energetic properties of the entire molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide” can be influenced by its molecular structure and the presence of various functional groups. For instance, compounds derived from [1,2,4]triazolo[1,5-a][1,3,5]triazine and azo-bridged fused backbone by introducing the –NO2, –NHNO2, –ONO2, –N3, and –NH2 explosophoric groups exhibit positive energy content and densities .Wissenschaftliche Forschungsanwendungen

Anti-Alzheimer Agents

Compounds derived from 4-oxobenzo[d][1,2,3]triazin, such as N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide, have been studied for their potential as anti-Alzheimer agents . These compounds have shown promising results as cholinesterase inhibitors, which are crucial in the management of Alzheimer’s disease. They exhibit excellent inhibition against butyrylcholinesterase (BuChE) and moderate inhibitory activity toward acetylcholinesterase (AChE), compared to standard inhibitors like donepezil .

Neuroprotective Activity

Some derivatives have demonstrated significant neuroprotective activity against oxidative stress induced by H2O2 in PC12 cells. This suggests a potential application in protecting neurons from oxidative damage, which is a common pathological feature in various neurodegenerative diseases .

Molecular Modeling and Dynamics

The molecular structure of these compounds allows for molecular modeling and dynamics studies. These studies help in understanding the interaction of the compounds with the active sites of enzymes, providing insights into their mechanism of action and aiding in the design of more effective drugs .

Synthesis of Isothiazoles

The core structure of these compounds is useful in the synthesis of isothiazoles , which are important sulfur heterocycles widely utilized in medicinal chemistry. The unique properties of the electronegative heteroatoms in these compounds make them valuable for various organic synthesis applications .

Insecticidal Applications

Research has indicated potential insecticidal applications for these compounds. They could be used in the development of pesticides, particularly for the control of scale insects on crops like kiwifruit, which is significant for agricultural pest management .

Cholinesterase Inhibition Kinetics

The kinetics of cholinesterase inhibition by these compounds is an important area of study. Understanding the inhibition mode, whether competitive, non-competitive, or mixed-type, can inform the development of more targeted and effective cholinesterase inhibitors for therapeutic use .

Eigenschaften

IUPAC Name |

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2/c21-14(13-7-3-4-8-16-13)17-9-10-20-15(22)11-5-1-2-6-12(11)18-19-20/h1-8H,9-10H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYAFKJXZFBNKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

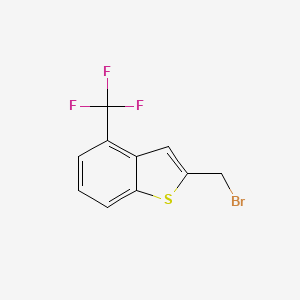

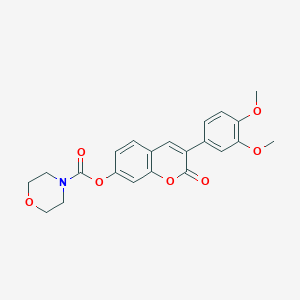

![Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B2975580.png)

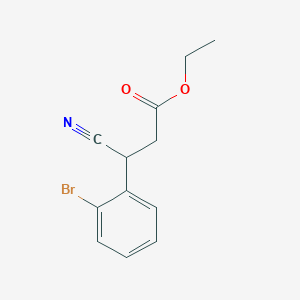

![(5Z)-2-{[(2,6-dichlorophenyl)methoxy]amino}-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2975581.png)

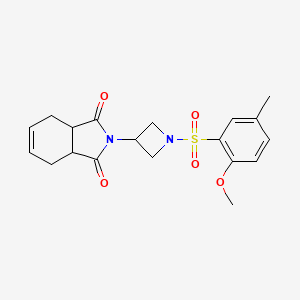

![5-chloro-1-methyl-4-{[(4-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole](/img/structure/B2975582.png)

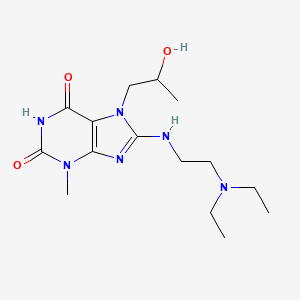

![3-(2-methoxyphenyl)-1-(2-oxo-2-(piperidin-1-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2975587.png)

![1-[(2-fluorophenyl)methoxy]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2975598.png)

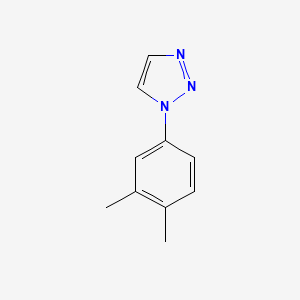

![5-cyclopropyl-2-(4-(3-(3-methoxyphenyl)propanoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2975600.png)